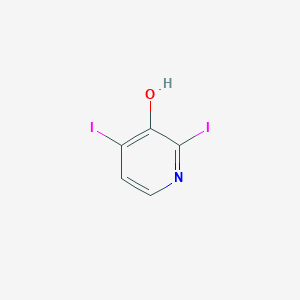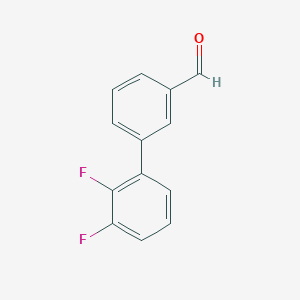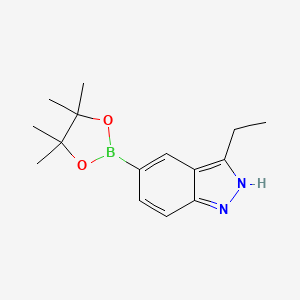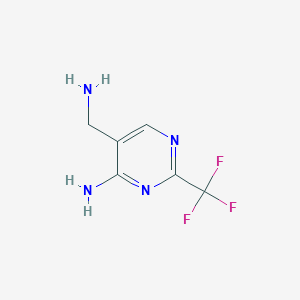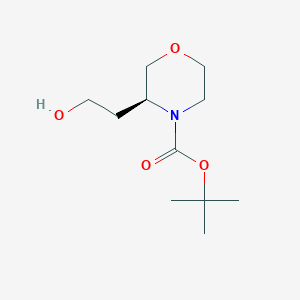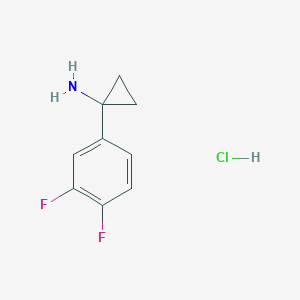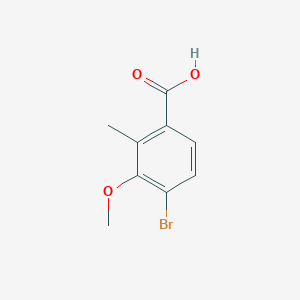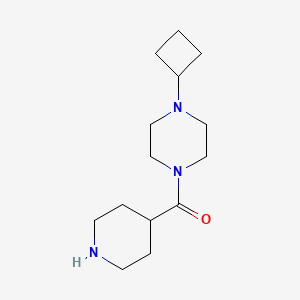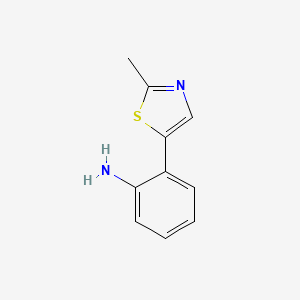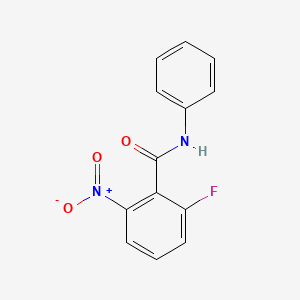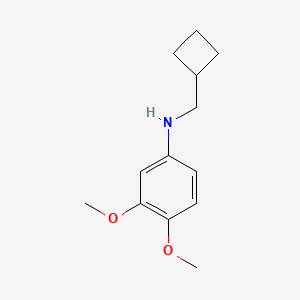
N-(cyclobutylmethyl)-3,4-dimethoxyaniline
Übersicht
Beschreibung
“N-(cyclobutylmethyl)-3,4-dimethoxyaniline” suggests a compound that contains an aniline group (a benzene ring attached to an amine group), which is substituted with a cyclobutylmethyl group and two methoxy groups. The cyclobutylmethyl group is a cyclobutane ring attached to the rest of the molecule via a methylene (-CH2-) group . The methoxy groups (-OCH3) are attached to the benzene ring of the aniline group .
Molecular Structure Analysis
The molecular structure would consist of a benzene ring (from the aniline) substituted with an amine group, a cyclobutylmethyl group, and two methoxy groups . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
The compound contains several functional groups (amine, methoxy, and cyclobutylmethyl) that could potentially undergo various chemical reactions . The exact reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, etc .Wissenschaftliche Forschungsanwendungen
1. Structural Studies and Synthesis
Cyclobutylmethyl Cations : Research by Prakash et al. (1998) explored the structure of cyclobutylmethyl cations. They discovered that primary and secondary cyclobutylmethyl cations are elusive in superacidic media, tending to form more stable rearrangement products. They successfully synthesized a stabilized cyclobutyldicyclopropylmethyl cation, contributing to the understanding of cyclobutylmethyl structures (Prakash, Reddy, Rasul, Casanova, & Olah, 1998).
Synthesis of Substituted Phenylureas : Gardner, Moir, and Purves (1948) conducted a study to synthesize alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin. This research included the synthesis and characterization of derivatives of 3,4-dimethoxyaniline, demonstrating its utility in chemical synthesis (Gardner, Moir, & Purves, 1948).
Synthesis from Guaiacol : Purves and Moir (1948) presented a method to synthesize N-Ethyl-3,4-dimethoxyaniline from guaiacol, highlighting the compound's utility in organic synthesis and its potential applications in chemical research (Purves & Moir, 1948).
2. Molecular and Vibrational Structure Analysis
- Spectroscopic Study : Sundaraganesan et al. (2008) conducted a combined experimental and theoretical study on the molecular and vibrational structure of 3,4-dimethoxyaniline. This research used Fourier transform infrared and Fourier transform Raman spectroscopy, providing valuable insights into the molecular structure of the compound (Sundaraganesan, Priya, Meganathan, Joshua, & Cornard, 2008).
3. Organic Material Synthesis
- Nanostructured Polymer Synthesis : Jain et al. (2010) synthesized a nanostructured poly(2,5-dimethoxyaniline) powder, demonstrating high electrical conductivity and charge storage capacity. This highlights the potential of derivatives of 3,4-dimethoxyaniline in creating advanced materials with specific electrical properties (Jain, Surwade, Agnihotra, Dua, Eliason, Morose, & Manohar, 2010).
4. Application in Photochemistry
- Photocatalysis with Flavin Derivatives : Mojr et al. (2015) discovered a new application of flavin derivatives in visible light photocatalysis, utilizing 1-Butyl-7,8-dimethoxy-3-methylalloxazine. Their research indicates potential applications of dimethoxyaniline derivatives in energy transfer mechanisms essential in photochemical processes (Mojr, Svobodová, Straková, Neveselý, Chudoba, Dvořáková, & Cibulka, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)-3,4-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-7-6-11(8-13(12)16-2)14-9-10-4-3-5-10/h6-8,10,14H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEZPWSYHMMUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700305 | |
| Record name | N-(Cyclobutylmethyl)-3,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-3,4-dimethoxyaniline | |
CAS RN |
887588-17-2 | |
| Record name | N-(Cyclobutylmethyl)-3,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



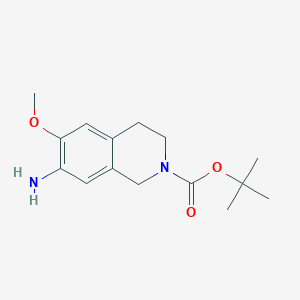
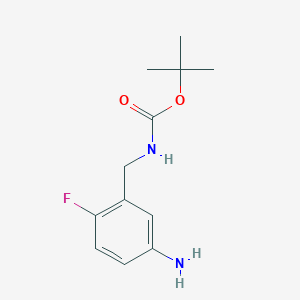
![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)
![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)
